molecular formula C5H6ClFN2 B2725497 4-Fluoropyridin-3-amine hydrochloride CAS No. 1803603-50-0

4-Fluoropyridin-3-amine hydrochloride

Cat. No.: B2725497
CAS No.: 1803603-50-0
M. Wt: 148.57
InChI Key: SHGRHJRKFNFBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropyridin-3-amine hydrochloride (CAS 1803603-50-0) is a valuable fluorinated pyridine derivative with the molecular formula C5H6ClFN2 and a molecular weight of 148.57 . This compound is a key synthetic building block in organic and medicinal chemistry research, particularly for introducing both fluorine and amine functional groups into more complex molecular architectures. Its primary research value lies in its role as a precursor in the synthesis of active pharmaceutical ingredients. For instance, it is a key intermediate in the synthetic pathway of Fampridine (4-aminopyridine), a drug used to improve walking in patients with multiple sclerosis . Handling of this reagent requires careful attention to its storage and safety profile. To maintain stability, it should be stored in a dark place under an inert atmosphere at 2-8°C . The compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding safety data sheet (SDS) and adhere to all recommended precautionary measures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoropyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGRHJRKFNFBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-50-0
Record name 4-fluoropyridin-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluoropyridin-3-amine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 4-Fluoropyridin-3-amine Hydrochloride

This guide provides a comprehensive technical overview of 4-Fluoropyridin-3-amine hydrochloride, a key intermediate in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural identity, detailed analytical methodologies, and essential handling protocols. Our focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.

Molecular Identity and Physicochemical Characteristics

4-Fluoropyridin-3-amine hydrochloride is a substituted pyridine derivative. The presence of a fluorine atom and an amino group on the pyridine ring significantly influences its reactivity and makes it a valuable building block in synthetic chemistry.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Chemical Structure

The foundational step in any analysis is a thorough understanding of the molecule's structure. The pyridine ring, substituted at the 3-position with an amine group and at the 4-position with a fluorine atom, presents a unique electronic and steric environment. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring.

Caption: High-level synthetic workflow for 4-Fluoropyridin-3-amine HCl.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 4-Fluoropyridin-3-amine hydrochloride. The following sections detail the principles and expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for hydrochloride salts due to its polarity.

  • ¹H NMR: The aromatic region will display characteristic signals for the three protons on the pyridine ring. The proton adjacent to the protonated ring nitrogen will be the most deshielded (highest ppm). Spin-spin coupling between adjacent protons and through-space coupling to the fluorine atom will result in complex splitting patterns (e.g., doublets, doublet of doublets). The amine (-NH₂) protons will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum will show five distinct signals for the pyridine ring carbons. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift provides information about the electronic environment, and it will be coupled to adjacent protons, providing further structural confirmation.

Table 2: Predicted NMR Data in DMSO-d₆

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 8.0 - 8.2 d J ≈ 5-6 H-2
7.8 - 8.0 dd J ≈ 5-6, J ≈ 8-9 H-6
7.3 - 7.5 t J ≈ 8-9 H-5
5.0 - 6.0 br s - -NH₂
¹³C 150 - 160 d ¹JCF ≈ 230-250 C-4
135 - 145 s - C-2
130 - 140 d ²JCF ≈ 15-20 C-3
125 - 135 d ²JCF ≈ 15-20 C-5
110 - 120 s - C-6
¹⁹F -120 to -140 m - Ar-F

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The spectrum is a molecular fingerprint, confirming the presence of key structural motifs. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Causality in Spectral Interpretation:

  • N-H Vibrations: The amine group will give rise to stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.

  • C-F Bond: The C-F stretch is a strong, characteristic absorption typically found in the 1000-1300 cm⁻¹ region. Its exact position can confirm the presence of an aryl fluoride.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3500 Medium N-H Stretch (Amine)
3000 - 3100 Medium-Weak Aromatic C-H Stretch
1580 - 1620 Strong C=C / C=N Ring Stretch
1450 - 1550 Strong C=C / C=N Ring Stretch
1200 - 1300 Strong C-F Stretch
1150 - 1250 Strong C-N Stretch

Reference spectra for similar compounds like 4-aminopyridine can aid in interpretation.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt, typically analyzed in positive ion mode.

Expected Observations:

  • Molecular Ion: In ESI-MS, the primary ion observed will correspond to the protonated free base [M+H]⁺, where M is the free base 4-Fluoropyridin-3-amine. The expected m/z would be approximately 113.05. [4]* Isotopic Pattern: The presence of chlorine from the hydrochloride salt will not be observed in the parent ion under typical ESI conditions, as the analysis is performed on the cationic species of the free base.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion. Common fragmentation pathways for pyridines include loss of small neutral molecules.

Table 4: Expected Ions in ESI-MS

Ion Formula Calculated m/z
[M+H]⁺ [C₅H₆FN₂]⁺ 113.05096
[M+Na]⁺ [C₅H₅FN₂Na]⁺ 135.03290

Data derived from predicted values for the free base.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main component from synthesis-related impurities and degradation products.

Method Development Rationale:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent retention for moderately polar compounds like aminopyridines. [5]* Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) or methanol and a buffered aqueous phase is standard. Using a buffer (e.g., phosphate buffer at pH 7.0 or water with 0.1% formic acid) is crucial to ensure consistent ionization state of the amine and achieve sharp, symmetrical peaks. [5][6]* Detection: The aromatic pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength between 254 nm and 280 nm is typically chosen based on the UV absorbance maximum. [5][6] Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve 4-Fluoropyridin-3-amine hydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the primary standard. Filter through a 0.45 µm syringe filter to remove particulates.

  • Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Processing: Integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

Table 5: Recommended HPLC Conditions

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Caption: General experimental workflow for HPLC purity analysis.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate. The following guidelines are based on available safety data sheets for 4-Amino-3-fluoropyridine. [7][8]

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the powder outside of a ventilated hood, a dust mask or respirator is recommended. [9]* Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Employ proper grounding procedures to prevent static discharge. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [10][11]* Disposal: Dispose of waste material at an approved chemical waste facility, in accordance with local, state, and federal regulations. Do not allow the material to enter sewer systems. [8]

Conclusion

4-Fluoropyridin-3-amine hydrochloride is a compound of significant interest in synthetic chemistry. A robust analytical strategy, combining spectroscopic and chromatographic techniques, is essential for its complete characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify, quantify, and handle this important molecule, ensuring both the integrity of their scientific work and the safety of their laboratory environment.

References

  • PubChemLite. (n.d.). 4-fluoropyridin-3-amine hydrochloride (C5H5FN2). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 4-Fluoropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • PubChem. (n.d.). 4-Fluoropyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Scientific Reports, 6, 35543. [Link]

  • Reddit. (2024, June 25). 4-FluoroPyridine Synthesis. r/chemhelp. [Link]

  • SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • ResearchGate. (2017, March 31). Gas chromatography/mass spectroscopy identification of M2 as.... Retrieved from ResearchGate. [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from ResearchGate. [Link]

  • Oprica, L., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Farmacia.
  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from SIELC. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from HELIX Chromatography. [Link]

  • NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from ResearchGate. [Link]

  • Parlak, C., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine and 4-aminopyridine ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-232.
  • Tiwari, B.D., et al. (2024). FTIR INTERPRETATION OF DRUGS. Journal of Emerging Trends and Novel Research, 2(5).

Sources

Safe Handling and Management of 4-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and stability protocols for 4-Fluoropyridin-3-amine hydrochloride . It is designed for researchers and scale-up chemists handling this compound as a high-value intermediate in drug discovery.

A Technical Guide for High-Potency Building Blocks

Core Directive & Scientific Context

4-Fluoropyridin-3-amine hydrochloride (CAS: 1803603-50-0 for HCl salt; Free base CAS: 1060804-19-4) is a specialized fluorinated heterocycle.[1][2][3][4][5] In medicinal chemistry, it serves as a critical scaffold for modifying the physicochemical properties (pKa, lipophilicity) of bioactive molecules, particularly in the development of kinase inhibitors and ion channel modulators.

While often classified generically as an "irritant" in preliminary Safety Data Sheets (SDS), its structural homology to 4-aminopyridine (Fampridine) and 3-aminopyridine —both potent potassium channel blockers—mandates a higher tier of safety containment. This guide adopts a "Presumptive Potency" approach, treating the compound as a potential neurotoxin and skin sensitizer until proven otherwise.

The "Why" Behind the Salt Form

The hydrochloride salt is the preferred storage form over the free base (4-fluoropyridin-3-amine) for two specific reasons:

  • Oxidative Stability: The electron-rich amino group at position 3 is susceptible to oxidation (N-oxide formation) and polymerization. Protonation (HCl salt) deactivates the nitrogen lone pair, preventing these degradation pathways.

  • Physical Handling: The free base is often a low-melting solid or oil prone to sublimation; the salt is a crystalline solid, reducing inhalation risk during weighing.

Hazard Profiling & Toxicology

GHS Classification (Conservative Assessment)

Based on structural activity relationships (SAR) with aminopyridines.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 3 Toxic if swallowedPotential blockade of voltage-gated

channels, leading to neuronal hyperexcitability.
Acute Toxicity (Dermal) Cat 3 Toxic in contact with skinHigh lipophilicity of the fluorinated ring aids dermal absorption.
Skin/Eye Corrosion Cat 2A/2 Causes serious irritationHydrolysis of the HCl salt releases hydrochloric acid on moist membranes.
Specific Target Organ Cat 3 Respiratory IrritationInhalation of dust triggers immediate mucous membrane inflammation.
The Fluorine Effect & Reactivity

The presence of the fluorine atom at the 4-position, combined with the protonated amine at the 3-position, creates a unique reactivity profile:

  • Nucleophilic Aromatic Substitution (

    
    ):  The protonated amine (
    
    
    
    ) is strongly electron-withdrawing. This activates the 4-fluoro position toward attack by nucleophiles (like water or hydroxide).
  • Hydrolysis Risk: Exposure to atmospheric moisture can lead to slow hydrolysis, releasing Hydrogen Fluoride (HF) and the corresponding pyridone. While the rate is slow, the accumulation of HF in old containers is a critical safety blind spot.

Engineering Controls & PPE

Primary Containment
  • Solid Handling: All weighing of the dry powder must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Air Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Fluorinated salts are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11 mm min) Standard nitrile provides adequate protection against the solid. If dissolved in DMSO/DMF, use Laminate (Silver Shield) under-gloves.
Respiratory N95/P100 (if outside hood) Only for emergency spill cleanup. Routine handling relies on engineering controls (hood), not respirators.
Eyes Chemical Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Body Tyvek® Lab Coat/Sleeves Disposable sleeves prevent cuff contamination, a common exposure route for wrist absorption.

Experimental Protocols & Handling

Safe Weighing & Transfer Workflow

The following Graphviz diagram outlines the "Closed-Loop" transfer method to minimize dust exposure.

WeighingProtocol Start Start: Weighing Request Prep 1. Prepare Balance Area (Anti-static gun, tared vial) Start->Prep Transfer 2. Transfer Solid (Use disposable antistatic spatula) Prep->Transfer Check 3. Visible Dust? Transfer->Check Clean Wipe with MeOH wet wipe (Dispose as Haz Waste) Check->Clean Yes Solubilize 4. Add Solvent Immediately (Dissolve in hood before transport) Check->Solubilize No Clean->Solubilize Seal 5. Seal & Parafilm Solubilize->Seal

Figure 1: Closed-loop weighing workflow to prevent particulate migration.

Reaction Setup & Workup
  • Neutralization Exotherm: When using the HCl salt in basic conditions (e.g.,

    
     or coupling reactions), the addition of base (TEA, DIPEA, Carbonate) will generate heat and release the free amine.
    
    • Protocol: Add base dropwise at 0°C to control the exotherm and prevent vaporization of the free base.

  • Aqueous Workup: Avoid prolonged exposure to strong aqueous bases (NaOH) during extraction.

    • Risk:[6][7][8][9] High pH (>12) at elevated temperatures can force the displacement of the fluorine atom (

      
      ), generating impurities and fluoride ions.
      
    • Recommendation: Use mild bases (

      
       or 
      
      
      
      ) and keep workup times short.

Storage & Stability Management[2][5]

The "Hydrolysis Trap"

As described in Section 2.2, the protonated ring is activated.

  • Storage Condition: Store at 2–8°C (Refrigerated) in a tightly sealed container.

  • Desiccant: Mandatory. Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

  • Shelf Life: Re-test purity every 6 months using

    
    -NMR. Look for the disappearance of the C-F coupling pattern or the appearance of pyridone peaks (broad singlets >10 ppm).
    
Degradation Pathway Visualization

Understanding the degradation logic helps in troubleshooting low yields.

Degradation Salt 4-Fluoro-3-amino HCl (Stable Solid) Activated Activated Intermediate (Protonated Ring) Salt->Activated Dissolution Moisture Moisture (H2O) Moisture->Activated Hydrolysis Hydrolysis (Slow) Activated->Hydrolysis Nucleophilic Attack at C-4 Products Pyridone + HF + HCl Hydrolysis->Products

Figure 2: Moisture-induced degradation pathway leading to HF formation.

Emergency Response

Spill Cleanup

Do NOT sweep dry powder. This generates aerosolized neurotoxins.

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Wet Method: Cover the spill with a paper towel soaked in dilute sodium bicarbonate (neutralizes the HCl and prevents volatilization).

  • Wipe: Wipe up the wet slurry and place in a sealed hazardous waste bag.

  • Decontaminate: Wash the surface with soap and water, then methanol.

First Aid (Specific to Fluorinated Pyridines)
  • Skin Contact: Wash with soap and water for 15 minutes. Note: If the compound has hydrolyzed significantly, HF burn protocols (Calcium Gluconate gel) may theoretically be relevant, though unlikely for small quantities of fresh salt.

  • Ingestion: Do NOT induce vomiting. The risk of seizure is high. Transport to ER immediately and present the SDS, specifically mentioning "Aminopyridine derivative - Potential Potassium Channel Blocker."

References

  • PubChem. (n.d.). 4-Fluoropyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Brugarolas, P., et al. (2018). Synthesis and evaluation of 3-fluoro-4-aminopyridine as a PET tracer. Journal of Nuclear Medicine. (Context for aminopyridine toxicity and handling).
  • Scientific Update. (2019). Fluorinated Pyridines: Synthesis and Reactivity. Retrieved from [Link]

Sources

Technical Guide: Discovery, Synthesis, and Application of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated aminopyridine motif represents a "privileged structure" in modern drug discovery. While the aminopyridine ring itself functions as a versatile hydrogen-bond donor/acceptor pair capable of mimicking purines (in kinase inhibitors) or modulating ion channels, the strategic introduction of fluorine significantly alters its physicochemical profile. This guide explores the evolution of this scaffold from early analgesic discovery (Flupirtine) to its current role in fine-tuning basicity (


), lipophilicity (

), and metabolic stability. We provide actionable protocols for their synthesis, focusing on overcoming the electronic deactivation inherent in pyridine chemistry.

The Pharmacophore Rationale: The "Fluorine Effect"[1][2][3][4][5]

The utility of fluorinating an aminopyridine lies in the precise modulation of molecular properties without imposing significant steric penalties (Van der Waals radius of F: 1.47 Å vs H: 1.20 Å).

Basicity and Permeability Modulation

The pyridine nitrogen is a hydrogen bond acceptor. In 2-aminopyridine, the exocyclic amine pushes electron density into the ring, raising the ring nitrogen's basicity (


).
  • The Problem: High basicity can lead to protonation at physiological pH, limiting membrane permeability and increasing off-target binding (e.g., hERG channel liability).

  • The Solution: Fluorine is highly electronegative.[1] Placing it on the ring (positions 3, 5, or 6) inductively withdraws electron density, lowering the

    
     by 1–2 units. This ensures a higher fraction of the neutral species exists at pH 7.4, improving passive diffusion.
    
Metabolic Blocking

Aminopyridines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at electron-rich positions.

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or transfer oxygen to nucleophilic sites.

  • Intervention: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. Substituting a labile C–H with C–F "blocks" the metabolic soft spot, extending the compound's half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
Data Summary: Physicochemical Impact[1]
Property4-Aminopyridine (4-AP)3-Fluoro-4-aminopyridine (3F-4AP)Impact of Fluorine

(Conj. Acid)
~9.27.37 ± 0.07Significant reduction (Less basic)
Lipophilicity (

)
0.230.41Increased (Better membrane penetration)
Metabolic Stability Low (Oxidative labile)HighBlocked CYP hydroxylation sites
H-Bonding Donor/AcceptorDonor/Acceptor + Weak Acceptor (F)altered electronic distribution

Synthetic Evolution and Methodologies

Historically, synthesizing fluorinated aminopyridines was plagued by the "pyridine problem": the nitrogen atom poisons metal catalysts, and the electron-deficient ring resists electrophilic substitution.

Historical Era: The Balz-Schiemann Route

Early synthesis relied on the conversion of aminopyridines to diazonium salts, followed by thermal decomposition in the presence of tetrafluoroborate.

  • Limitation: Pyridine diazonium salts are notoriously unstable and prone to tar formation. Yields were often <20%.

Modern Method A: Silver-Catalyzed Direct C–H Fluorination

This is the preferred method for late-stage functionalization of 2-aminopyridines. It utilizes Selectfluor as the fluorine source and Silver(I) as a catalyst to generate a radical intermediate.[3]

Mechanism:

  • Ag(I) coordinates to the pyridine nitrogen.

  • Oxidation by Selectfluor generates a high-energy Ag(II)–F species and a radical cation on the pyridine ring.

  • Fluorine transfer occurs via a radical pathway, typically selective for the C-5 position (para to the amino group) or C-3.

Ag_Fluorination Start 2-Aminopyridine Complex Ag(I)-Substrate Complex Start->Complex + AgNO3 (cat) Oxidation Oxidation by Selectfluor Complex->Oxidation Radical Radical Cation Intermediate Oxidation->Radical SET Mechanism Product 5-Fluoro-2-Aminopyridine Radical->Product F-Transfer

Figure 1: Radical mechanism for Ag-catalyzed fluorination of aminopyridines.

Modern Method B: The N-Oxide Route (Meta-Selectivity)

Synthesizing meta-fluorinated pyridines (e.g., 3-fluoro-4-aminopyridine) is difficult via direct electrophilic aromatic substitution (


) because the amino group directs ortho/para.
  • Strategy: Oxidize the pyridine to Pyridine-N-Oxide. The N-oxide activates the 2- and 4-positions for nucleophilic attack but also allows for unique halogenation patterns at the 3-position (meta) when coupled with nitro-reduction sequences.

Detailed Experimental Protocols

Protocol 1: Ag-Catalyzed Synthesis of 2-Amino-5-Fluoropyridine

Target: Direct fluorination of an unprotected aminopyridine.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Fluorinating Agent: Selectfluor (1.2 equiv)

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
  • Solvent: Water/DCM (biphasic) or Water/Acetonitrile

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in water (20 mL).

  • Catalyst Addition: Add

    
     (1 mmol, 170 mg). The solution may darken slightly.
    
  • Fluorination: Add Selectfluor (12 mmol, 4.25 g) in one portion.

  • Reaction: Stir vigorously at room temperature (

    
    ) for 2–4 hours. Monitor by TLC or LC-MS. The reaction is generally fast.
    
  • Workup: Neutralize the reaction mixture with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
    
  • Validation:

    • 
       NMR:  Look for a singlet around -130 to -150 ppm (distinctive for Ar-F).
      
    • MS: M+1 peak should shift by +18 mass units (H replaced by F).

Protocol 2: Synthesis of 3-Fluoro-4-Aminopyridine via N-Oxide

Target: Meta-fluorination relative to the nitrogen.[4][5]

Reagents:

  • Precursor: 3-Bromo-4-nitropyridine N-oxide[4][5][6]

  • Fluorine Source: TBAF (Tetrabutylammonium fluoride) or CsF

  • Reducing Agent:

    
    , Pd/C
    

Step-by-Step:

  • Halogen Exchange (Halex): Dissolve 3-bromo-4-nitropyridine N-oxide in dry DMSO. Add TBAF (1.5 equiv). Stir at room temperature for 30 mins. (Note: The N-oxide activates the ring, allowing mild nucleophilic substitution).

  • Intermediate Isolation: Quench with water, extract, and isolate 3-fluoro-4-nitropyridine N-oxide.

  • Reduction: Dissolve the intermediate in Methanol. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 2 hours. This step simultaneously reduces the nitro group to an amine and deoxygenates the N-oxide back to the pyridine.
    
  • Validation: Confirm loss of N-oxide (mass -16) and conversion of

    
     to 
    
    
    
    .

Case Studies in Drug Discovery

Flupirtine: The Pioneer

Flupirtine (Katadolon) is the quintessential example of this class.

  • Structure: A triaminopyridine derivative.[7][8]

  • Discovery: Developed in the 1970s as a non-opioid analgesic.

  • Mechanism: It functions as a Selective Neuronal Potassium Channel Opener (SNEPCO), specifically activating

    
     channels.[8]
    
  • The Fluorine Role: The structure contains a p-fluorobenzylamino group. The fluorine atom on the benzyl ring prevents rapid metabolic oxidation of the phenyl ring, extending duration of action.

  • Status: Though effective for pain, it was withdrawn in 2018 due to liver toxicity (idiosyncratic), highlighting that while fluorine stabilizes the molecule, the core triaminopyridine scaffold can generate reactive quinone-diimine metabolites.

Modern Kinase Inhibitors

In modern oncology, 2-amino-5-fluoropyridines are frequently used as "hinge binders."

  • Logic: The pyridine nitrogen accepts a H-bond from the kinase hinge region, while the exocyclic amine donates one.

  • Fluorine's Role: The fluorine at C-5 occupies a hydrophobic pocket often found adjacent to the ATP binding site, improving selectivity against off-target kinases that lack this pocket volume.

Drug_Discovery_Logic Lead Hit Compound (Aminopyridine) Issue1 Issue: High Basicity (hERG Liability) Lead->Issue1 Issue2 Issue: Rapid Metabolism (Oxidation) Lead->Issue2 Strategy Strategy: Fluorination Issue1->Strategy Issue2->Strategy Result1 Lower pKa (Improved Permeability) Strategy->Result1 Result2 Blocked Metabolic Site (Increased t1/2) Strategy->Result2 Clinical Clinical Candidate (e.g., Kinase Inhibitor) Result1->Clinical Result2->Clinical

Figure 2: Decision logic for incorporating fluorine into aminopyridine drug candidates.

References

  • Direct Fluorination Mechanism: Wang, C., et al. (2017). "Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines with Selectfluor." The Journal of Organic Chemistry. Link

  • N-Oxide Synthetic Route: Brugarolas, P., et al. (2016). "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Chemical Communications. Link

  • Flupirtine History & Pharmacology: Devulder, J. (2010). "Flupirtine in pain management: pharmacological properties and clinical use." CNS Drugs.[9][7] Link

  • The Fluorine Effect in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Metabolic Stability: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

The Strategic Application of 4-Fluoropyridin-3-amine Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design. Among the myriad of available building blocks, 4-Fluoropyridin-3-amine hydrochloride has emerged as a particularly valuable synthon for medicinal chemists. Its utility stems from a confluence of desirable properties imparted by the fluorine atom and the inherent reactivity of the aminopyridine core. This technical guide provides an in-depth exploration of the applications of 4-Fluoropyridin-3-amine hydrochloride, offering both the theoretical underpinnings and practical protocols for its effective use in the synthesis of bioactive molecules.

The presence of a fluorine atom at the 4-position of the pyridine ring exerts a profound influence on the molecule's physicochemical properties. This strategic fluorination modulates the basicity (pKa) of the pyridine nitrogen and the adjacent amino group, a critical parameter for optimizing ligand-receptor interactions and pharmacokinetic profiles.[1][2] Furthermore, the high electronegativity of fluorine can alter lipophilicity, enhance metabolic stability by blocking potential sites of oxidation, and introduce favorable interactions with biological targets.[3][4] These attributes make 4-Fluoropyridin-3-amine hydrochloride a sought-after intermediate in the development of therapies for a range of diseases, most notably in the realm of oncology and neurological disorders.[3][5]

This document will delve into the practical applications of this versatile building block, with a focus on its role in the synthesis of multi-targeted protein kinase inhibitors. We will provide detailed, field-proven protocols and explain the rationale behind the experimental choices, empowering researchers to leverage the full potential of 4-Fluoropyridin-3-amine hydrochloride in their drug discovery endeavors.

Physicochemical Properties and Their Implications in Drug Design

The judicious selection of building blocks in medicinal chemistry is predicated on a thorough understanding of their intrinsic properties. 4-Fluoropyridin-3-amine hydrochloride presents a unique combination of electronic and steric features that can be strategically exploited to fine-tune the characteristics of a lead compound.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₅H₆ClFN₂Provides the basic structural information.
Molecular Weight 148.57 g/mol A relatively low molecular weight allows for further structural elaboration without excessive size penalties.
pKa The fluorine atom's electron-withdrawing nature lowers the pKa of the pyridine nitrogen compared to its non-fluorinated analog, making it less basic.Modulating basicity is crucial for controlling ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[1]
Lipophilicity (logP) The contribution of the fluorine atom to lipophilicity is context-dependent but generally leads to a modest increase.Fine-tuning logP is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[6][7]
Metabolic Stability The C-F bond is exceptionally strong, making the 4-position of the pyridine ring resistant to metabolic oxidation by cytochrome P450 enzymes.This "metabolic blocking" can significantly enhance the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[1][2]

Causality Behind the Fluorine Advantage:

The decision to employ 4-Fluoropyridin-3-amine hydrochloride is often driven by the need to address specific challenges in drug design. For instance, in kinase inhibitor development, promiscuous binding to off-target kinases is a common issue. By reducing the basicity of the pyridine nitrogen, the fluorine atom can disfavor interactions with certain kinase hinge regions, thereby improving selectivity. Similarly, in central nervous system (CNS) drug discovery, achieving adequate brain penetration is a major hurdle. The modulation of pKa and lipophilicity afforded by the fluorine substituent can be instrumental in enhancing blood-brain barrier permeability.

Application in the Synthesis of Multi-Targeted Protein Kinase Inhibitors

A prominent application of 4-Fluoropyridin-3-amine hydrochloride is in the synthesis of substituted pyridin-3-amine derivatives as potent inhibitors of protein kinases, which are critical targets in oncology.[8] The following sections outline a representative synthetic workflow based on established literature, demonstrating the practical utility of this building block.[8]

Synthetic Workflow Overview

The general strategy involves the functionalization of the 4-Fluoropyridin-3-amine core at the 2- and 5-positions through a series of cross-coupling and substitution reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity.

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling cluster_2 Final Deprotection & Product Formation A 4-Fluoropyridin-3-amine hydrochloride B Protection of Amino Group A->B e.g., Boc Anhydride C Halogenation at C2/C5 B->C e.g., NBS, NCS D Protected & Halogenated Pyridine Intermediate C->D E Suzuki-Miyaura Coupling D->E Arylboronic Acid, Pd Catalyst F Buchwald-Hartwig Amination D->F Amine, Pd Catalyst G Sonogashira Coupling D->G Terminal Alkyne, Pd/Cu Catalysts H Diversified Intermediates E->H F->H G->H I Deprotection H->I e.g., TFA, HCl J Final Kinase Inhibitor Product I->J

Caption: Synthetic workflow for kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyridin-3-amine Derivative

This protocol is a representative example adapted from methodologies reported for the synthesis of multi-targeted protein kinase inhibitors.[8]

Step 1: N-Protection of 4-Fluoropyridin-3-amine

  • Reaction Setup: To a solution of 4-Fluoropyridin-3-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).

  • Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 4-fluoropyridin-3-amine.

Causality: The protection of the 3-amino group is crucial to prevent its interference in subsequent cross-coupling reactions and to direct the regioselectivity of further functionalization. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the N-Boc protected 2-chloro-4-fluoropyridin-3-amine (1.0 eq) (synthesized via a separate halogenation step), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.

Causality: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[9][10] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields, especially with potentially challenging substrates like electron-rich chloro-heteroarenes.[11] The base is required to activate the boronic acid for transmetalation to the palladium center.[12]

Step 3: N-Deprotection

  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product can be isolated as the hydrochloride or trifluoroacetate salt, or it can be neutralized with a base and extracted to yield the free amine.

Causality: The acid-labile nature of the Boc protecting group allows for its efficient removal under mild conditions that are unlikely to affect other functional groups in the molecule.

Advanced Applications and Future Directions

While the synthesis of kinase inhibitors represents a major application, the utility of 4-Fluoropyridin-3-amine hydrochloride extends to other areas of medicinal chemistry. Its unique electronic properties make it an interesting candidate for the development of CNS-active agents, where fine-tuning pKa and lipophilicity is paramount for blood-brain barrier penetration.

Furthermore, the amino and fluoro-substituted pyridine core can participate in a variety of other synthetic transformations, including:

  • Buchwald-Hartwig Amination: For the introduction of diverse amine substituents.[13]

  • Sonogashira Coupling: To install alkyne moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.[12][14]

  • Multi-component Reactions: The reactive nature of the aminopyridine scaffold makes it a suitable substrate for convergent one-pot syntheses of complex molecules.

The continued development of novel synthetic methodologies will undoubtedly expand the repertoire of reactions in which 4-Fluoropyridin-3-amine hydrochloride can be effectively employed, further solidifying its status as a valuable building block in the medicinal chemist's toolbox.

Conclusion

4-Fluoropyridin-3-amine hydrochloride is a strategically designed building block that offers a powerful combination of features for modern drug discovery. The presence of the fluorine atom provides a means to modulate key physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Its successful application in the synthesis of multi-targeted kinase inhibitors underscores its value in oncology research. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to effectively utilize this versatile synthon in their own drug discovery programs, ultimately contributing to the development of new and innovative medicines.

References

  • [Reference to a paper on fluorinated pyrrolo[2,3-d]pyrimidines] ([Link])

  • [Reference to a paper on the synthesis of 2,5-disubstituted pyrrolidines] ([Link])

  • [Reference to a paper on celecoxib analogues] ([Link])

  • [Reference to a paper on a selective FGFR inhibitor] ([Link])

  • [Reference to a paper on pyridin-3-amine derivatives as kinase inhibitors] ([Link])

  • [Another reference to the kinase inhibitor paper] ([Link])

  • [Reference to a paper on celecoxib analogues as COX-2 inhibitors] ([Link])

  • [Reference to a paper on DDR1 and DDR2 kinase inhibitors] ([Link])

  • [Reference to a paper on FDA-approved fluorinated heterocyclic drugs] ([Link])

  • [Reference to a paper on the Pictet-Spengler reaction] ([Link])

  • [Reference to a paper on the synthesis of 4-fluoropyridine] ([Link])

  • [Reference to another paper on FDA-approved fluorinated heterocyclic drugs] ([Link])

  • [Reference to a paper on the one-pot synthesis of pyrimidines] ([Link])

  • [Reference to a vendor page for 4-Amino-3-fluoropyridine] ([Link])

  • [Reference to a paper on FDA-approved fluorinated drugs in 2021] ([Link])

  • [Reference to a process for preparing 2,5-disubstituted pyridines] ()
  • [Reference to a paper on celecoxib derivatives] ([Link])

  • [Reference to a review on the synthesis of celecoxib] ([Link])

  • [Reference to a paper on pyrimidine derivatives as antidepressants] ([Link])

  • [Reference to a paper on the synthesis of 2,5-disubstituted pyridines] ([Link])

  • [Reference to a page on the Pictet-Spengler reaction] ([Link])

  • [Reference to a video on the synthesis of Celecoxib] ([Link])

  • [Reference to a paper on the Pictet-Spengler synthesis] ([Link])

  • [Reference to a Reddit thread on 4-Fluoropyridine synthesis] ([Link])

  • [Reference to a patent on the synthesis of 3-fluoro-4-aminopyridine] ()
  • [Reference to a paper on the synthesis of [18F]3-fluoro-4-aminopyridine] ([Link])

  • [Reference to the PubChem page for 4-Fluoropyridin-3-amine] ([Link])

  • [Reference to a paper on the synthesis of tetrahydrofuro[3,2-c]pyridines] ([Link])

  • [Reference to the Wikipedia page for the Sonogashira coupling] ([Link])

  • [Reference to a paper on FDA-approved pharmaceuticals with fluorine] ([Link])

  • [Reference to a page on the Sonogashira coupling] ([Link])

  • [Reference to an encyclopedia entry on FDA-approved fluorinated drugs] ([Link])

  • [Reference to a paper on the synthesis of cis-4-Amino-3-fluoro-1-methylpiperidine] ([Link])

  • [Reference to a paper on the Sonogashira cross-coupling of bromocyanofluoro pyridine compounds] ([Link])

  • [Reference to an archive on the Sonogashira coupling] ([Link])

  • [Reference to a paper on the regioselective amidomethylation of 4-chloro-3-fluoropyridine] ([Link])

Sources

Synthesis of kinase inhibitors using 4-Fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Kinase Inhibitors Utilizing 4-Fluoropyridin-3-amine Hydrochloride

Executive Summary

4-Fluoropyridin-3-amine hydrochloride (CAS: 1060804-19-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of Type I and Type II kinase inhibitors. Its unique substitution pattern offers a dual-reactivity profile: the 3-amino group serves as a robust nucleophile for constructing hydrogen-bonding motifs (ureas/amides), while the 4-fluoro group provides a site for nucleophilic aromatic substitution (


) or acts as a metabolic blocker to prevent oxidative defluorination.

This guide details the protocols for transforming this building block into potent kinase inhibitor cores, focusing on diaryl urea synthesis (targeting VEGFR/PDGFR pathways) and fused bicyclic scaffold construction (targeting EGFR/MET pathways).

Chemical Properties & Handling

PropertySpecification
Compound Name 4-Fluoropyridin-3-amine hydrochloride
Molecular Formula

Molecular Weight 148.57 g/mol (Salt); 112.11 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in DCM (as salt)
pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (Aniline N - lowered by F)
Hazards Irritant (Skin/Eye).[1][2][3] Fluoride donor upon decomposition.

Handling Protocol: The hydrochloride salt is stable but hygroscopic. For reactions requiring non-polar solvents (DCM, THF) or base-sensitive catalysts, the free base must be generated in situ or isolated prior to use.

  • Free-Basing Procedure: Dissolve the HCl salt in minimal water. Neutralize with saturated

    
     (pH ~8-9). Extract 3x with EtOAc. Dry organics over 
    
    
    
    and concentrate in vacuo at <40°C. Use immediately to prevent oxidation.

Synthetic Strategy: The "Dual-Warhead" Approach

The synthesis of kinase inhibitors from this scaffold relies on exploiting the orthogonal reactivity of the amine and the fluorine.

  • Path A (The "Tail" Strategy): Functionalization of the

    
    -amine to form a urea or amide. This mimics the "DFG-out" binding mode seen in inhibitors like Sorafenib  or Regorafenib .
    
  • Path B (The "Core" Strategy): Intramolecular cyclization involving the

    
    -fluorine to create fused systems like Imidazo[4,5-c]pyridines , which mimic the adenine ring of ATP.
    
Visual Workflow (Graphviz)

KinaseSynthesis Start 4-Fluoropyridin-3-amine (HCl Salt) FreeBase Free Base Generation Start->FreeBase NaHCO3, EtOAc Urea Type II Inhibitor (Diaryl Urea) FreeBase->Urea Path A: DCM, 0°C -> RT Cyclic Type I Inhibitor (Imidazo[4,5-c]pyridine) FreeBase->Cyclic Path B: Intramolecular SNAr High T, Base Iso Reagent: Aryl Isocyanate Iso->Urea Ortho Reagent: Orthoformate/Amidine Ortho->Cyclic

Caption: Divergent synthetic pathways for Type I and Type II kinase inhibitors.

Protocol A: Synthesis of Diaryl Urea Kinase Inhibitors

Target: VEGFR2, RAF, PDGFR inhibitors. Mechanism: The urea moiety acts as a "hinge binder" or interacts with the Glu/Asp residues in the kinase active site. The 4-fluoro group remains to modulate pKa and metabolic stability.

Materials
  • 4-Fluoropyridin-3-amine (1.0 equiv, free base)

  • Aryl Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Triethylamine (

    
    ) (Catalytic, optional)
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluoropyridin-3-amine (free base) dissolved in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C using an ice bath. Add the Aryl Isocyanate dropwise over 10 minutes.

    • Note: If using the HCl salt directly, suspend in DCM and add 2.5 equiv of DIPEA before the isocyanate.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The product typically precipitates out of the DCM solution as a white/off-white solid.

  • Workup: Filter the precipitate. Wash the filter cake with cold DCM (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted isocyanate.
  • Purification: If no precipitate forms, concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 85–95% Validation:


-NMR should show two distinct urea protons (

exchangeable) around

8.5–9.5 ppm.

Protocol B: Synthesis of Imidazo[4,5-c]pyridine Cores

Target: EGFR, JAK, Aurora Kinase inhibitors. Mechanism: This protocol utilizes an Intramolecular Nucleophilic Aromatic Substitution (


) . The amine is first acylated/formylated, and the resulting amide nitrogen displaces the 

-fluorine to close the ring.
Materials
  • 4-Fluoropyridin-3-amine HCl (1.0 equiv)

  • Triethyl orthoformate (Solvent/Reagent) or Formic Acid

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Step-by-Step Procedure
  • Mixing: In a pressure vial or reflux flask, suspend 4-Fluoropyridin-3-amine HCl in Triethyl orthoformate (0.5 M). Add catalytic pTSA.

  • Cyclization: Heat the reaction mixture to 100–120°C for 16 hours.

    • Chemistry Insight: The initial reaction forms the imidate/formamidine intermediate. The high heat drives the displacement of the 4-fluoro group by the neighboring nitrogen (Intramolecular

      
      ).
      
  • Monitoring: LC-MS will show the loss of HF (M-20 mass shift relative to intermediate).

  • Workup: Evaporate excess orthoformate under reduced pressure.

  • Neutralization: Resuspend residue in water, neutralize with

    
     to pH 8. Extract with EtOAc.[4]
    
  • Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH).

Yield Expectation: 60–75%

Critical Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Urea Formation Moisture in solvent hydrolyzing isocyanate.Use anhydrous DCM; keep under

atmosphere.
No Cyclization (Path B) Temperature too low; Fluorine is a poor leaving group without activation.Increase Temp to 140°C; Switch solvent to sulfolane or DMSO.
Formation of Bis-Urea Excess isocyanate reacting with Pyridine N.Strictly control stoichiometry (1.05 equiv); add isocyanate slowly at 0°C.
Darkening of Reaction Oxidation of free amine.Degas solvents; use fresh free base; add antioxidants (e.g., BHT) if necessary.

References

  • PubChem. (2025).[3][5] 4-Fluoropyridin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10, 52. [Link]

  • Zhao, P., et al. (2024).[6] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors. Bioorganic Chemistry. [Link]

Sources

Application Note: Protocol for N-Arylation of 4-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the N-arylation of 4-fluoropyridin-3-amine hydrochloride . This substrate presents a "Dual-Deactivation" challenge distinct from standard aniline couplings:

  • Electronic Deactivation: The ortho-fluorine atom and the pyridine nitrogen inductively withdraw electron density from the amino group, significantly lowering its nucleophilicity.

  • Regioselectivity & Stability: The C4-position (bearing the fluorine) is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The use of aggressive bases (e.g., NaOtBu) or excessive heat can trigger self-condensation or displacement of the fluorine by the coupling partner, rather than the desired C-N bond formation.

  • Salt Interference: The hydrochloride salt form requires precise stoichiometric neutralization. In situ neutralization often leads to variable yields due to the formation of inhibitory inorganic salts or incomplete deprotonation.

Recommended Strategy: This protocol prioritizes a Base-Controlled Pd-Catalysis approach. We utilize bulky, electron-rich biarylphosphine ligands (BrettPhos) to facilitate oxidative addition and reductive elimination, coupled with a mild carbonate base to preserve the C4-fluorine motif.

Pre-Reaction Workflow: Salt Neutralization

While in situ neutralization is possible, Method A (Ex Situ Free-Basing) is strongly recommended for GMP-like reproducibility and to prevent catalyst poisoning by chloride ions.

Method A: High-Purity Free-Basing (Recommended)

Use this method to ensure accurate stoichiometry and remove chloride ions.

  • Dissolution: Suspend 4-fluoropyridin-3-amine hydrochloride (10.0 mmol) in EtOAc (30 mL).

  • Neutralization: Add Saturated Aqueous NaHCO3 (30 mL).

  • Extraction: Stir vigorously for 10 minutes until the solid dissolves. Separate layers. Extract the aqueous layer once more with EtOAc (20 mL).

  • Drying: Combine organics, dry over anhydrous Na2SO4, filter, and concentrate in vacuo at <40°C.

  • Storage: Use immediately or store under Argon at -20°C (Amine is prone to oxidation).

Method B: In Situ Neutralization (High Throughput)

Use only for small-scale scoping.

  • Adjustment: Add exactly 1.05 equivalents of extra base (e.g., if reaction requires 2.0 eq Cs2CO3, use 3.05 eq) to neutralize the HCl.

  • Risk: Residual chloride ions may inhibit Pd-catalysis; requires higher catalyst loading.

Core Protocol: Buchwald-Hartwig Cross-Coupling[1][2]

reaction Class: Palladium-Catalyzed C-N Bond Formation

Scope: Coupling of 4-fluoropyridin-3-amine with Aryl Bromides/Chlorides.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Nucleophile 4-Fluoropyridin-3-amine (Free Base)1.0Substrate
Electrophile Aryl Bromide / Chloride1.0 - 1.1Coupling Partner
Catalyst BrettPhos Pd G4 (or Pd(OAc)2 + BrettPhos)0.02 - 0.05Precatalyst (2-5 mol%)
Base Cs2CO3 (Cesium Carbonate)2.0 - 2.5Mild Base (Prevents SNAr)
Solvent 1,4-Dioxane or t-Amyl Alcohol[0.2 M]Anhydrous, Degassed

Note: BrettPhos is selected because it is specifically engineered for primary amines and resists inhibition by the pyridine nitrogen. Cs2CO3 is preferred over NaOtBu to avoid displacing the 4-Fluoro group.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • BrettPhos Pd G4 Precatalyst (2 mol% standard; 5 mol% for Aryl Chlorides).

    • Aryl Halide (1.0 equiv).[3][4][6]

    • 4-Fluoropyridin-3-amine (1.0 equiv).

    • Cs2CO3 (2.0 equiv).

    • Critical: Do not add solvent yet. Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M relative to amine).

  • Reaction: Place in a pre-heated block/oil bath at 90°C . Stir vigorously (1000 rpm).

    • Time: Typically 4–16 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate filtrate.[4]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc gradients).

Mechanism & Critical Control Points

The following diagram illustrates the competing pathways. The success of this protocol relies on favoring Path A (Catalytic Cycle) over Path B (SNAr Side Reaction) .

G Start 4-Fluoropyridin-3-amine (Substrate) Base Base Selection (Cs2CO3 vs NaOtBu) Start->Base PathA Path A: Buchwald-Hartwig (Desired) Base->PathA Mild Base (Cs2CO3) + Active Catalyst PathB Path B: S_NAr Self-Condensation (Side Reaction) Base->PathB Strong Base (NaOtBu) + High Temp Cat Pd(0) / BrettPhos PathA->Cat SideProd Defluorinated Dimer (Impurity) PathB->SideProd Direct Attack at C4 Prod N-Arylated Product (Intact 4-F) Cat->Prod Oxidative Addn -> Amine Coord -> Reductive Elim

Figure 1: Reaction pathway divergence. Path A is favored by using bulky ligands (BrettPhos) and mild bases (Cesium Carbonate) to preserve the C-F bond.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or deactivated amine.1. Switch to BrettPhos Pd G4 (pre-activated).2. Increase Temp to 100°C.3. Ensure HCl was fully neutralized (Check pH of aqueous layer in pre-step).
Defluorination (M-19 peaks) SNAr attack at C4 position.1. Switch base from NaOtBu to K3PO4 or Cs2CO3 .2. Lower temperature to 80°C.3. Use t-Amyl alcohol (sterically bulky solvent).
Low Conversion (<50%) Catalyst instability or oxidation.1. Add 1-2 mol% extra free BrettPhos ligand.2. Degas solvent more thoroughly (Freeze-Pump-Thaw).
Dimer Formation Amine reacting with itself.1. Use excess Aryl Halide (1.2 - 1.5 equiv).2.[6] Dilute reaction to 0.1 M.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5][8] Reaction intermediates and structure-activity relationships."[9] Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society.[8] (Reference for base sensitivity in activated substrates). [Link]

  • Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. [Link]

Sources

Application Note: Integrated Development Pipeline for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel antitubercular agents requires a sophisticated, multi-stage screening cascade that addresses the unique biological barriers of Mycobacterium tuberculosis (Mtb).[1] Unlike standard antibacterial screens, TB drug discovery must account for the mycolic acid-rich cell wall, intracellular sequestration within macrophages, and non-replicating persistence (dormancy). This guide provides a field-validated workflow for identifying and characterizing high-value hits, moving beyond simple Minimum Inhibitory Concentration (MIC) data to deliver robust, developable lead compounds.

Strategic Overview: The "Kill-Switch" Cascade

Effective TB drug discovery is not linear; it is a matrix of physiological states. A compound that kills replicating bacteria (MABA assay) may fail against dormant persisters (LORA assay) or be unable to penetrate the host macrophage.

The Three Pillars of Validation
  • Potency: Activity against actively replicating Mtb (H37Rv).

  • Permeability: Ability to cross the host macrophage membrane and the phagosome to reach intracellular bacilli.

  • Persistence: Activity against hypoxic, non-replicating bacteria (the reservoir of latent TB).

Phase I: High-Throughput Phenotypic Screening

Protocol A: Microplate Alamar Blue Assay (MABA)

Principle: The MABA is a colorimetric, redox-based assay.[1][2] Metabolically active bacteria reduce resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent). It is the industry standard for HTS due to its low cost, correlation with BACTEC systems, and non-radiometric nature.

Safety: BSL-3 containment is mandatory for M. tuberculosis H37Rv.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).[3]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: 10x Alamar Blue solution (Resazurin) mixed 1:1 with 10% Tween 80.

  • Controls: Rifampicin (RIF), Isoniazid (INH).[2]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture H37Rv to mid-log phase (OD₆₀₀ 0.6–0.8).

    • Dilute in 7H9 media to a final density of ~1–2 × 10⁵ CFU/mL.

  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Test Wells: Add 100 µL of test compound (2x concentration). Perform 2-fold serial dilutions.

    • Inoculation: Add 100 µL of bacterial suspension to all test wells. Final volume: 200 µL.

    • Controls:

      • Growth Control:[2] Bacteria + DMSO (no drug).

      • Sterility Control: Media only.

  • Incubation:

    • Seal plates with breathable membrane or Parafilm.

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of Alamar Blue/Tween 80 mixture to the Growth Control well only. Incubate 24h.

    • Decision Gate: If Growth Control turns pink (active), add reagent to all remaining wells.[1][2] If blue, incubate further.[1][2]

    • Incubate entire plate for an additional 18–24 hours.

  • Readout:

    • Visual: Blue = Inhibition (MIC); Pink = Growth.[1][2]

    • Fluorometric: Ex 530 nm / Em 590 nm.

    • Calculation: % Inhibition =

      
      
      

Self-Validation Criteria:

  • Z-Factor must be > 0.5 for HTS campaigns.

  • Rifampicin MIC must fall within 0.005 – 0.02 µg/mL.

Phase II: Addressing Dormancy

Protocol B: Low Oxygen Recovery Assay (LORA)

Rationale: Standard assays miss compounds active against latent TB. LORA uses a recombinant luciferase-expressing strain (M.tb-lux) adapted to hypoxia to mimic the granuloma environment.

Methodology
  • Hypoxic Adaptation:

    • Inoculate M.tb-lux into a fermentor or sealed flask with controlled headspace (0.5 ratio).

    • Stir gently for 10–15 days until oxygen is depleted (<0.1%) and replication ceases (NRP stage 2).

  • Drug Exposure (Anaerobic):

    • Transfer adapted bacteria to an anaerobic chamber.

    • Incubate with test compounds in 96-well plates under anaerobic conditions for 10 days .

  • Aerobic Recovery:

    • Expose plates to ambient air for 28 hours . This "recovery" phase allows surviving bacteria to restart protein synthesis (luciferase production).

  • Readout:

    • Add Luciferin substrate. Measure Luminescence (RLU).[4]

    • Interpretation: Low RLU indicates the drug killed the dormant bacteria, preventing recovery.

Phase III: Intracellular Efficacy (Macrophage Model)

Rationale: Mtb is an intracellular pathogen.[5] Compounds must penetrate the macrophage membrane and withstand the acidic phagolysosome.

Protocol
  • Cell Line: THP-1 human monocytes (differentiated with PMA) or J774A.1 murine macrophages.

  • Infection:

    • Infect macrophages with H37Rv at MOI 1:1 to 5:1 for 4 hours.

    • Wash: 3x with PBS to remove extracellular bacteria.

    • Kill Step: Incubate with Amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular Mtb.

  • Treatment:

    • Add test compounds to infected macrophages. Incubate for 3–5 days.

  • Lysis & Enumeration:

    • Lyse macrophages with 0.05% SDS.

    • Plate lysates on 7H10 agar or use MABA on the lysate to quantify surviving intracellular bacteria.

Phase IV: Mechanism of Action (MoA) Deconvolution

Once a hit is confirmed active in MABA and Macrophage assays, the MoA is determined via Whole Genome Sequencing (WGS) of Spontaneous Resistant Mutants .

Workflow
  • Mutant Generation:

    • Plate

      
       CFU of H37Rv onto agar containing the compound at 5x, 10x, and 20x MIC.
      
    • Incubate 3–4 weeks.

  • Isolation:

    • Pick surviving colonies. Retest MIC to confirm stable genetic resistance (exclude phenotypic tolerance).

  • Sequencing:

    • Extract genomic DNA. Perform WGS (Illumina).

    • Bioinformatics: Map reads to H37Rv reference genome. Identify SNPs/Indels unique to the mutants compared to the parent strain.

    • Causality: If 3 independent mutants map to the same gene (e.g., DprE1, QcrB), that gene is the putative target.

Data Presentation & Visualization

Table 1: Standard Reference Values for Validation
DrugMABA MIC (µg/mL)LORA MIC (µg/mL)Intracellular ActivityTarget
Rifampicin 0.005 – 0.020.1 – 0.5HighrpoB (RNA Pol)
Isoniazid 0.02 – 0.06> 10 (Inactive)HighInhA (Cell Wall)
Moxifloxacin 0.1 – 0.50.5 – 2.0ModerateGyrA/B (DNA Gyrase)
Pretomanid 0.05 – 0.20.5 – 2.0HighDdn (F420 pathway)
Visualization 1: The TB Drug Discovery Logic Gate

This diagram illustrates the decision-making process from initial hit to lead optimization, emphasizing the "Go/No-Go" criteria.

TBPipeline Start Compound Library MABA Primary Screen: MABA (Replicating Mtb) Start->MABA Filter1 Hit Criteria: MIC < 10 µM Selectivity Index > 10 MABA->Filter1 Macro Intracellular Assay (Macrophage Model) Filter1->Macro Pass Stop Discard Filter1->Stop Fail LORA Dormancy Assay (LORA Model) Macro->LORA Active Intracellularly MoA MoA Determination (Resistant Mutants + WGS) LORA->MoA Active on Dormant ADME ADME / Tox (Microsomal Stability, Cytotoxicity) MoA->ADME Lead Lead Candidate (Ready for In Vivo) ADME->Lead

Caption: Figure 1. Integrated screening cascade for antitubercular agents, prioritizing intracellular and dormant activity early in the pipeline.

Visualization 2: Mechanism of Action Deconvolution

Logic flow for identifying the molecular target of a hit compound.

MoA_Flow Hit Confirmed Hit (MIC < 1 µg/mL) Culture Culture on Agar + Compound (5x/10x MIC) Hit->Culture Colony Isolate Resistant Colonies Culture->Colony Retest Confirm Resistance (Shift in MIC) Colony->Retest Retest->Culture False Positive WGS Whole Genome Sequencing Retest->WGS Stable Mutant Bioinf SNP Analysis vs. Parent Strain WGS->Bioinf Target Target Identification Bioinf->Target

Caption: Figure 2. Workflow for generating spontaneous resistant mutants to identify drug targets via Whole Genome Sequencing.

References

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[1][2][6] Journal of Clinical Microbiology.

  • Cho, S., et al. (2015).[6] Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.[6][7] Methods in Molecular Biology.

  • Soriff, N., et al. (2016). A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis.[5][8][9] JoVE (Journal of Visualized Experiments).

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Reference for MoA/DprE1 discovery via mutants).

  • Working Group on New TB Drugs. (2024). Global TB Drug Pipeline.[10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Fluoropyridin-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block in their synthetic workflows. The unique physicochemical properties of this compound—namely, its existence as a polar hydrochloride salt—can present solubility challenges that may impede reaction efficiency and purification.

This guide provides in-depth, field-tested solutions to common solubility issues. We will explore the underlying chemical principles and provide step-by-step protocols to ensure your experiments proceed smoothly and successfully.

Troubleshooting Guide: Practical Solutions for Common Solubility Problems

This section addresses the most frequent and critical solubility challenges encountered in the laboratory when working with 4-Fluoropyridin-3-amine hydrochloride.

Q1: My 4-Fluoropyridin-3-amine hydrochloride will not dissolve in my aprotic organic reaction solvent (e.g., THF, Dichloromethane, Toluene). How can I get it into solution for my reaction?

This is the most common issue researchers face. The hydrochloride salt form is ionic and highly polar, making it immiscible with non-polar or weakly polar aprotic solvents. The high lattice energy of the salt requires a solvent capable of strong ion-dipole interactions to achieve dissolution, a property that solvents like THF or Toluene lack.[1][2] To proceed with a reaction in such solvents, the ionic character of the compound must be neutralized.

The most robust solution is to convert the hydrochloride salt to its neutral, or "free base," form.[3] The free base is significantly less polar and more soluble in a wider range of organic solvents.

This standard organic chemistry technique effectively neutralizes the amine salt, allowing for its extraction into an organic solvent.

Materials:

  • 4-Fluoropyridin-3-amine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 4-Fluoropyridin-3-amine hydrochloride in a minimal amount of deionized water.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the saturated sodium bicarbonate solution. You may observe effervescence (CO₂ evolution) as the base neutralizes the hydrochloride. Continue adding base until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).[4]

  • Extraction: Add a volume of your chosen organic solvent (e.g., DCM or EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The organic layer containing the free base will be on the bottom if using DCM, or on the top if using EtOAc. Drain the organic layer into a clean flask.

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The resulting solid or oil is the 4-Fluoropyridin-3-amine free base, ready for use in your organic reaction.

G cluster_start Aqueous Phase cluster_extraction Extraction Phase cluster_organic Organic Phase start Dissolve Amine HCl in Water base Add Sat. NaHCO₃ (aq) to pH > 8 start->base Neutralization extract Extract with Organic Solvent (e.g., DCM) (Repeat 3x) base->extract separate Separate Organic Layer extract->separate dry Dry with Na₂SO₄ separate->dry concentrate Concentrate via Rotary Evaporation dry->concentrate product Isolated Free Base (Soluble in Organic Solvents) concentrate->product

Caption: Workflow for converting amine hydrochloride to its free base.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling and properties of 4-Fluoropyridin-3-amine hydrochloride.

Q2: What is the general solubility profile of 4-Fluoropyridin-3-amine hydrochloride?

As an amine salt, its solubility is dictated by the polarity of the solvent.[2] While specific quantitative data is not widely published, a qualitative profile can be established based on its chemical structure and the properties of similar compounds.[5]

Solvent ClassExample SolventsExpected Solubility of HCl SaltRationale
Polar Protic Water, Methanol, EthanolHighThe ionic salt readily dissolves in polar protic solvents that can solvate both the cation and anion through hydrogen bonding and ion-dipole interactions.[3]
Polar Aprotic DMSO, DMFModerate to HighThese solvents have large dipole moments capable of solvating the ionic species, though perhaps less effectively than protic solvents.[6]
Low-Polarity/Aprotic Dichloromethane (DCM), THFVery Low to InsolubleThese solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt.[1]
Non-Polar Toluene, HexanesInsolubleNo significant intermolecular forces exist to facilitate dissolution of a polar salt.

This table provides expected trends. Always test solubility on a small scale before proceeding with a large-scale reaction.

Q3: I dissolved the hydrochloride salt in water and then added a base. A precipitate crashed out of solution. Is this normal?

Yes, this is completely expected. You have performed the first step of the free-basing procedure described in Q1. By adding a base (like NaOH, K₂CO₃, or NaHCO₃), you neutralize the hydrochloride, forming the neutral 4-Fluoropyridin-3-amine. This "free base" form is significantly less polar than the salt and, consequently, much less soluble in water.[3] The precipitate you are observing is your desired, water-insoluble free amine product. You can collect this solid by filtration or extract it as described in the protocol above.

G Soluble [Amine-H]⁺Cl⁻ (Aqueous & Soluble) Insoluble Amine (Solid Precipitate & Insoluble) Soluble->Insoluble + OH⁻ Insoluble->Soluble + H⁺

Caption: pH-dependent equilibrium between the soluble salt and insoluble free base.

Q4: Can I simply add an excess of a tertiary amine base (e.g., Triethylamine) directly to my reaction to neutralize the hydrochloride salt in situ?

This is a common strategy, but it has significant drawbacks.

  • Stoichiometry Issues: You will need at least one equivalent of the tertiary amine base to neutralize the HCl salt, in addition to any base required for your primary reaction. This can complicate reaction kinetics and purification.

  • Salt Byproduct: The reaction of your hydrochloride salt with triethylamine will produce triethylammonium chloride. This new salt may also have poor solubility in your organic solvent, potentially precipitating and complicating the reaction mixture.

  • Incomplete Neutralization: The neutralization may be slow or incomplete depending on the solvent and temperature, leading to inconsistent reaction outcomes.

While this in situ approach can sometimes work, isolating the free base beforehand is a cleaner, more reliable, and more reproducible method for most applications.

Q5: Are there any alternative methods to free-basing for difficult cases?

For substrates that are sensitive or difficult to handle with aqueous workups, alternative methods can be considered.

  • Solid-Phase Scavenging: Stirring the hydrochloride salt in an organic solvent (like DCM or THF) with a solid-supported base (e.g., polymer-bound carbonate or an ion-exchange resin) can neutralize the salt.[7] The resulting polymer-bound hydrochloride can be removed by simple filtration, leaving a solution of the free amine.

  • Aprotic Neutralization: In some cases, a carefully chosen, non-nucleophilic inorganic base that has some solubility in the organic solvent (like finely powdered potassium carbonate with a phase-transfer catalyst) can be used.[8] However, this is highly system-dependent.

  • Co-solvent Systems: For some reactions, using a co-solvent system may be an option.[9][10] For example, if your primary solvent is THF, adding a small amount of a highly polar aprotic solvent like DMSO might be sufficient to dissolve the hydrochloride salt directly. This should be used with caution, as the co-solvent can affect the reaction pathway and will need to be removed during purification.

For the majority of applications, the standard aqueous workup to isolate the free base remains the most effective and recommended starting point.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available from: [Link]

  • Free base. Wikipedia. Available from: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. Available from: [Link]

  • Free-basing a volatile aliphatic amine without aqueous?. Reddit. Available from: [Link]

  • Gibson, E.K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]

  • How can I neutralize aminehydrochlorides?. ResearchGate. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

Sources

Optimizing reaction conditions for 4-Fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 4-Fluoropyridin-3-amine hydrochloride Content type: Technical Support Center (FAQs & Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1]

Senior Application Scientist Desk [1]

Welcome to the technical optimization guide for 4-Fluoropyridin-3-amine hydrochloride (CAS: 1803603-50-0) . This scaffold is a critical "privileged structure" in kinase inhibitor development, where the C4-fluorine atom modulates pKa, lipophilicity, and metabolic stability.

However, this molecule presents a classic synthetic paradox: the 4-fluoro substituent activates the pyridine ring for nucleophilic attack (making it a great intermediate), but this same activation makes the 3-amino group prone to self-condensation and the C-F bond susceptible to reductive defluorination.

This guide addresses the three most common failure modes: Reductive Defluorination , Free-Base Instability , and Salt Stoichiometry Issues .

Part 1: The Optimized Synthetic Workflow

To obtain high-purity 4-Fluoropyridin-3-amine HCl, we recommend the Chemoselective Nitro Reduction pathway over direct substitution or Curtius rearrangement for gram-scale reliability.[1]

Core Workflow Diagram

The following flowchart outlines the critical decision points to prevent defluorination and polymerization.

G Start Starting Material: 4-Fluoro-3-nitropyridine Decision Select Reduction Method Start->Decision PathA Method A: Pd/C + H2 (High Risk) Decision->PathA Standard Hydrogenation PathB Method B: Fe + NH4Cl (Recommended) Decision->PathB SET Reduction ResultA FAILURE: Defluorination (Formation of Pyridin-3-amine) PathA->ResultA C-F Hydrogenolysis ResultB SUCCESS: 4-Fluoropyridin-3-amine (Free Base in Solution) PathB->ResultB Chemoselective Workup Workup: Filter Fe residues Extract into EtOAc ResultB->Workup Trap CRITICAL STEP: Do NOT isolate Free Base oil Workup->Trap Salt Salt Formation: Add 4M HCl in Dioxane (0-5°C) Trap->Salt Immediate Acidification Final Final Product: 4-Fluoropyridin-3-amine HCl (White/Off-white Solid) Salt->Final

Caption: Optimized workflow prioritizing chemoselectivity (Fe/NH4Cl) and immediate salt formation to prevent self-condensation.

Part 2: Critical Protocols & Methodologies
Protocol A: Chemoselective Reduction (Preventing Defluorination)

Context: Standard catalytic hydrogenation (Pd/C, H2) often cleaves the C-F bond in electron-deficient heterocycles (hydrodefluorination). We utilize a Single Electron Transfer (SET) mechanism using Iron (Fe) or Tin (Sn) to preserve the halogen.

Reagents:

  • Substrate: 4-Fluoro-3-nitropyridine (1.0 equiv)[1]

  • Reductant: Iron Powder (5.0 equiv) - Must be fine mesh (<325 mesh) for kinetics.[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 4-Fluoro-3-nitropyridine in EtOH/Water.

  • Activation: Add solid

    
     and stir until dissolved.
    
  • Reduction: Add Iron powder in portions at room temperature. Heat to 70°C for 2-4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hex). The starting nitro spot (usually UV active/yellow) should disappear.

    • Validation: The reaction mixture will turn a rusty brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with warm EtOH.

  • Extraction: Concentrate the filtrate to remove EtOH. Extract the aqueous residue with Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
    . Proceed immediately to Salt Formation. 
    
Protocol B: Salt Formation (Stabilization)

Context: The free base amine is nucleophilic, and the C-4 position is electrophilic. If left as a free base oil, the molecule can dimerize (self-nucleophilic aromatic substitution).

Step-by-Step:

  • Cooling: Cool the dried Ethyl Acetate solution (containing the free base) to 0-5°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equiv). Do not use aqueous HCl, as water makes isolation difficult.

  • Precipitation: A white to off-white solid should precipitate immediately.[1]

  • Isolation: Filter the solid under inert gas (Nitrogen/Argon). Wash with cold diethyl ether to remove colored impurities.

  • Drying: Dry under vacuum at 40°C. Store in a desiccator.

Part 3: Troubleshooting & FAQs
Category 1: Reaction Selectivity (Defluorination)

Q: I used Pd/C for the reduction and my mass spec shows M+1 = 95 instead of 113. What happened? A: You experienced Hydrodefluorination .[1] The C-F bond at the 4-position of pyridine is activated. Under standard hydrogenation conditions (Pd/C,


), palladium inserts into the C-F bond, replacing fluorine with hydrogen.
  • Correction: Switch to Iron/Ammonium Chloride (Protocol A) or Stannous Chloride (

    
    ) . These metals reduce the nitro group via electron transfer without attacking the C-F bond [1].
    

Q: Can I use Zinc/Acetic Acid? A: Proceed with caution. While Zinc is a mild reductant, acidic conditions (AcOH) combined with heat can sometimes promote hydrolysis of the C-F bond to a C-OH (pyridone) species, especially during prolonged heating.


 is pH neutral/mildly acidic and safer for the C-F bond.
Category 2: Isolation & Stability

Q: My product turned into a red/brown gum after rotovapping. Why? A: This is likely oxidative polymerization or self-condensation . 4-Fluoropyridin-3-amine is an "amphoteric-like" reactive intermediate.[1] The amine (nucleophile) can attack the 4-position (electrophile) of another molecule, displacing fluoride.

  • Correction: Never evaporate the free base to complete dryness or store it as an oil. Always keep it in solution (EtOAc) and convert it immediately to the HCl salt. The protonated amine (

    
    ) is non-nucleophilic, stopping the self-reaction.
    

Q: The HCl salt is hygroscopic. How do I handle it? A: Pyridine salts are notoriously hygroscopic.[1]

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh quickly in a low-humidity environment.

  • Recrystallization: If the salt becomes sticky, recrystallize from MeOH/EtOAc or iPrOH .

Category 3: Analytical Validation

Q: How do I confirm I haven't lost the Fluorine? A: Use


 NMR  (uncoupled).
  • Target Signal: 4-Fluoropyridin-3-amine typically shows a signal around -130 to -145 ppm (depending on solvent/pH).[1]

  • Warning Signal: If you see a peak at -210 ppm or lower, that is free fluoride ion (

    
    ), indicating decomposition.[1] If the signal is missing entirely, you have defluorinated to the des-fluoro analog.
    
Part 4: Data & Solvent Screening

Table 1: Reductant Screening for 4-Fluoro-3-nitropyridine

Reductant SystemSolventTemp (°C)Yield (Isolated)Defluorination RiskNotes
Fe /

EtOH/H2O7085-92% LowRecommended. Robust and scalable.[1]
Pd/C /

MeOH2510-40%High Major byproduct: Pyridin-3-amine.[1]

/ HCl
EtOH6075-80%LowGood alternative, but Tin removal is tedious.[1]
Zn / AcOH AcOH5060-70%MediumRisk of hydrolysis to pyridone (C-OH).[1]
References
  • Kouzou Matsumoto. "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Institute of Natural Sciences, Senshu University.[2] (Discusses the instability of 4-fluoropyridine derivatives and safe reduction methods). 2

  • BenchChem Technical Support. "Preventing Defluorination in Reactions with Fluoropyridines." BenchChem Troubleshooting Guide. (Overview of defluorination mechanisms and catalyst selection). 3[2][4]

  • SynQuest Labs. "Safety Data Sheet: 4-Amino-3-fluoropyridine." (Handling, stability, and storage data for fluoropyridinamines). 5

  • ChemicalBook. "4-Amino-3-fluoropyridine Properties and Synthesis."[1] (General properties and reaction hazards). 6

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Fluoropyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The unique electronic properties imparted by the fluorine atom and the amino group on the pyridine ring can present specific hurdles in synthetic protocols. This resource provides in-depth, question-and-answer-based troubleshooting advice to ensure the success of your experiments.

I. Handling and Deprotonation of the Hydrochloride Salt

A common initial challenge is the presence of the hydrochloride salt, which impacts solubility and reactivity.

Question 1: My 4-Fluoropyridin-3-amine hydrochloride is not dissolving in my reaction solvent. What should I do?

Answer:

The hydrochloride salt of 4-Fluoropyridin-3-amine has limited solubility in many common aprotic organic solvents such as THF, dioxane, and toluene. To achieve better solubility and enable the desired reaction, the free base is typically required.

Troubleshooting Steps:

  • Neutralization prior to reaction: Before adding the amine to your reaction mixture, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in a minimal amount of water and add a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic (pH > 8). Extract the free base into an organic solvent like ethyl acetate or dichloromethane, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the free amine.

  • In situ neutralization: For many reactions, particularly palladium-catalyzed cross-couplings, the base used in the reaction itself is sufficient to neutralize the hydrochloride salt and generate the free amine in situ. Ensure you are using at least one extra equivalent of base to account for the HCl salt.

Causality: The protonated pyridinium nitrogen significantly increases the polarity of the molecule, rendering it more soluble in polar, protic solvents and less soluble in nonpolar, aprotic solvents commonly used in organic synthesis. Neutralizing the salt to the free base reduces this polarity.

Question 2: How do I know if my deprotonation was successful before starting the main reaction?

Answer:

You can confirm the formation of the free base using a few simple techniques:

  • TLC Analysis: Spot a small amount of the starting hydrochloride salt and the neutralized, extracted material on a TLC plate. The free base will have a different Rf value than the salt.

  • pH Test: After the aqueous workup, test the pH of the aqueous layer with pH paper to ensure it is basic.

  • NMR Spectroscopy: If you isolate the free base, a ¹H NMR spectrum will show a characteristic shift of the aromatic protons compared to the hydrochloride salt.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

4-Fluoropyridin-3-amine is a common substrate in Suzuki-Miyaura and Buchwald-Hartwig reactions. However, its electronic nature can lead to challenges.

Question 3: My Suzuki-Miyaura coupling reaction with 4-Fluoropyridin-3-amine is giving low yields. What are the likely causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings involving 4-Fluoropyridin-3-amine can stem from several factors related to catalyst deactivation, inefficient transmetalation, or side reactions. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, and the amino group can coordinate to the palladium center.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation? start->catalyst base Inefficient Base? start->base boronic_acid Boronic Acid Decomposition? start->boronic_acid conditions Suboptimal Conditions? start->conditions solution1 Solution: Use fresh catalyst, increase loading, or switch to a more robust pre-catalyst. catalyst->solution1 solution2 Solution: Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered and anhydrous. base->solution2 solution3 Solution: Use fresh boronic acid/ester. Consider using a more stable boronate ester (e.g., pinacol ester). boronic_acid->solution3 solution4 Solution: Degas solvent thoroughly. Increase temperature moderately. Screen different solvents (e.g., dioxane, toluene/water). conditions->solution4

Troubleshooting Suzuki Coupling Issues

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be insufficient. Consider using more electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos, which can promote oxidative addition and reductive elimination. Buchwald's palladacycle pre-catalysts are often more active and stable.[1]

  • Base Selection: The choice of base is critical. Weak bases may not be effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[2] Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.

  • Solvent and Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Anhydrous solvents are generally preferred to minimize protodeboronation of the boronic acid.

  • Side Reactions:

    • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[3]

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water) can be a significant issue. Using anhydrous conditions and a suitable base can mitigate this.

Question 4: I am attempting a Buchwald-Hartwig amination with 4-Fluoropyridin-3-amine and an aryl halide, but the reaction is not proceeding. What should I consider?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base. The nucleophilicity of the 3-amino group on the fluorinated pyridine can be a factor.

Troubleshooting Workflow for Buchwald-Hartwig Amination:

start Failed Buchwald-Hartwig Amination catalyst Inactive Catalyst System? start->catalyst base Incorrect Base Strength/Type? start->base amine Amine Reactivity Issue? start->amine conditions Harsh Reaction Conditions? start->conditions solution1 Solution: Use a modern Buchwald ligand (e.g., XPhos, RuPhos) and a suitable Pd pre-catalyst (e.g., G3 or G4 palladacycles). catalyst->solution1 solution2 Solution: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. The choice of base can be critical. base->solution2 solution3 Solution: Ensure the amine is not protonated. If starting with the HCl salt, add an extra equivalent of base. amine->solution3 solution4 Solution: Screen different temperatures. Higher temperatures may be needed, but can also lead to catalyst decomposition. conditions->solution4

Troubleshooting Buchwald-Hartwig Amination Issues

Detailed Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. For heteroaromatic amines, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are often necessary to facilitate the catalytic cycle.[4][5]

  • Base: Strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[5] The pKa of the amine and the nature of the aryl halide will influence the optimal base choice.

  • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium-ligand complexes (pre-catalysts) often provide more consistent results and higher activity.[4]

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial for maintaining catalyst activity. Use Schlenk techniques or a glovebox.

III. Amide Coupling Reactions

The formation of an amide bond with the 3-amino group is a common transformation.

Question 5: My amide coupling reaction between 4-Fluoropyridin-3-amine and a carboxylic acid is sluggish and gives a low yield. How can I improve this?

Answer:

The nucleophilicity of the amino group in 4-Fluoropyridin-3-amine can be reduced by the electron-withdrawing effect of the fluorine atom and the pyridine ring itself. This can make amide bond formation challenging with standard coupling reagents.

Recommended Coupling Reagents and Conditions:

Coupling ReagentAdditiveBaseSolventKey Considerations
HATUNoneDIPEA, Et₃NDMF, DCMGenerally very effective for challenging couplings.
HOBt/EDCHOBtDIPEA, Et₃NDMF, DCMA classic and cost-effective choice. HOBt suppresses side reactions.[6]
T3PPyridinePyridineEtOAc, DCMEffective and the byproducts are water-soluble, simplifying purification.
Acyl ChlorideNonePyridine, Et₃NDCM, THFRequires prior conversion of the carboxylic acid to the acyl chloride. Can be very effective for unreactive amines.[6]

Troubleshooting Steps:

  • Choice of Coupling Reagent: If standard carbodiimide reagents like EDC are ineffective, consider using more potent activating agents such as HATU or T3P.[7]

  • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated before the addition of the amine. This can be monitored by TLC or LC-MS.

  • Reaction Temperature: Some difficult amide couplings may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. However, be mindful of potential side reactions at elevated temperatures.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction to completion.

IV. Purification of Reaction Products

The basicity of the pyridine nitrogen in the product can complicate purification.

Question 6: I am having difficulty purifying my product, which contains the 4-fluoropyridin-3-yl moiety, by silica gel chromatography. It is streaking or not eluting properly.

Answer:

The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor peak shape and recovery.

Purification Strategies:

  • Basified Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent) can neutralize the acidic sites on the silica and improve chromatography.[8]

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase such as alumina (basic or neutral).

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC can be an excellent purification method.

  • Acid-Base Extraction: Utilize the basicity of your product for purification.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product should move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) and extract your purified product back into an organic solvent.

    • Dry and concentrate the organic layer.

V. Understanding the Chemical Properties of 4-Fluoropyridin-3-amine

A deeper understanding of the molecule's properties can aid in troubleshooting.

Question 7: What is the approximate pKa of 4-Fluoropyridin-3-amine and how does the fluorine atom affect its basicity?

Answer:

Implications for Reactivity:

  • Weaker Nucleophile: The reduced basicity of the pyridine nitrogen also implies that the exocyclic amino group will be less nucleophilic compared to 3-aminopyridine, which can explain the challenges in some coupling reactions.

  • Handling the Hydrochloride Salt: The lower basicity means that a relatively mild base is sufficient for deprotonation of the hydrochloride salt.

References

  • Reich, M. et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Buchwald, S. L. (2011).
  • BenchChem (2023).
  • de Souza, R. O. M. A., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Tokyo Chemical Industry Co., Ltd. (2021).
  • Suzuki, A. (2010). Suzuki reaction. Wikipedia.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses.
  • Chen, C. Y., & Dagneau, P. (2003).
  • Wu, X., & Li, J. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • LibreTexts. (2023).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (2024). 4-Amino-3-fluoropyridine 97%.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride.
  • Organic Chemistry Portal. (2021). Suzuki Coupling.
  • Alfa Chemistry. (2024). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • The Chemist's Cookbook. (2025). Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. YouTube.
  • PubChem. (2024). 4-fluoropyridin-3-amine hydrochloride.
  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Islam, S. M., et al. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Semantic Scholar.
  • ChemicalBook. (2026). 4-Amino-3-fluoropyridine.
  • TCI Deutschland GmbH. (2024). 4-Amino-3-fluoropyridine.
  • PubChem. (2024). 4-Fluoropyridin-3-amine.
  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction.
  • Martina, K., & Guidi, M. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Protti, S., & Fagnoni, M. (2021).
  • MDPI. (2017).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Cayman Chemical. (2023).
  • Locuson, C. W., et al. (2016).
  • Bentabed-Ababsa, G., et al. (2011). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
  • BLD Pharm. (2024). 1803603-50-0|4-Fluoropyridin-3-amine hydrochloride.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.